molecular formula C15H22O B7866689 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol

1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol

Cat. No.: B7866689
M. Wt: 218.33 g/mol
InChI Key: LISKQQBLCGWCQV-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol typically involves the reaction of 4-tert-butylbenzaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:

4-tert-Butylbenzaldehyde+Cyclopropylmagnesium bromideThis compound\text{4-tert-Butylbenzaldehyde} + \text{Cyclopropylmagnesium bromide} \rightarrow \text{this compound} 4-tert-Butylbenzaldehyde+Cyclopropylmagnesium bromide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: 1-(4-(tert-Butyl)phenyl)-1-cyclopropylketone

    Reduction: 1-(4-(tert-Butyl)phenyl)cyclopropane

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cyclopropyl-containing compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may also interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

  • 1-(4-(tert-Butyl)phenyl)ethanol
  • 1-(4-(tert-Butyl)phenyl)-2-cyclopropylethanol
  • 1-(4-(tert-Butyl)phenyl)-1-cyclopropylmethanol

Uniqueness: 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol is unique due to the presence of both a cyclopropyl group and a tert-butyl-substituted phenyl ring. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-14(2,3)11-5-7-12(8-6-11)15(4,16)13-9-10-13/h5-8,13,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKQQBLCGWCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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